molecular formula C11H12ClNO3 B5579662 5-chloro-2-(isobutyrylamino)benzoic acid

5-chloro-2-(isobutyrylamino)benzoic acid

Cat. No.: B5579662
M. Wt: 241.67 g/mol
InChI Key: OEVILGFILDPPFV-UHFFFAOYSA-N
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Description

5-chloro-2-(isobutyrylamino)benzoic acid, also known as CIABA, is a chemical compound that is widely used in scientific research. It is a derivative of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, which is used to treat pain and inflammation. CIABA has been found to have a range of interesting properties, including anti-inflammatory, analgesic, and anti-tumor effects.

Scientific Research Applications

Organic Synthesis

The study by Shajari et al. (2015) illustrates the utility of benzoic acid derivatives in organic synthesis, particularly in the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives through a three-component reaction. This reaction is notable for its efficiency, proceeding smoothly under mild conditions without side reactions, thereby highlighting the potential of such compounds in the development of novel organic materials (Shajari, Kazemizadeh, & Ramazani, 2015).

Biological Activity

Imramovský et al. (2011) have explored the biological activity spectrum of chloro-benzoic acid derivatives, demonstrating their efficacy against a variety of mycobacterial, bacterial, and fungal strains. This suggests potential for these compounds in antimicrobial applications, with activity levels comparable to or exceeding standard treatments (Imramovský et al., 2011).

Crystal Engineering

Oruganti et al. (2017) have delved into crystal engineering with chloro-benzoic acid derivatives, synthesizing molecular salts through a crystal engineering approach. Their work emphasizes the significance of halogen bonds in the crystal structures of these compounds, which could inform the design of materials with specific optical or electronic properties (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Properties

IUPAC Name

5-chloro-2-(2-methylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVILGFILDPPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-chloro-benzoic acid (3.43 g, 20 mmol) in DMF (10 mL) cooled in an ice-water bath was added isobutyryl chloride (2.11 mL, 20 mmol). The reaction was stirred for 2 hours while warming to room temperature. Water (20 mL) was added and the mixture was stirred vigorously for 1 hour. The precipitate was then collected by vacuum filtration to give the product as a pale yellow solid (3.20 g, 66%). 1H NMR (400 MHz, DMSO-d6) δ 11.13 (s, 1H), 8.52 (d, J=9.0 Hz, 1H), 7.92 (d, J=2.6 Hz, 1H), 7.66 (dd, J=9.0, 2.7 Hz, 1H), 2.58 (septet, J=6.9 Hz, 1H), 1.16 (d, J=6.9 Hz, 6H).
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
66%

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